

# ML390 Versus Brequinar in AML Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **ML390** and Brequinar, two inhibitors of dihydroorotate dehydrogenase (DHODH), for the treatment of Acute Myeloid Leukemia (AML). The information presented is based on available preclinical and clinical data.

#### Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A promising therapeutic strategy in AML is differentiation therapy, which aims to induce leukemic blasts to mature into functional, non-proliferating cells. Both **ML390** and Brequinar have emerged as potential agents for this purpose through their inhibition of the crucial enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition leads to pyrimidine starvation, which can trigger differentiation and apoptosis in rapidly proliferating cancer cells.

### **Mechanism of Action**

Both **ML390** and Brequinar target the same enzyme, DHODH, which catalyzes the conversion of dihydroorotate to orotate, a critical step in the synthesis of pyrimidines. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This pyrimidine starvation is believed to be the primary mechanism driving the anti-leukemic effects of both drugs, including cell cycle arrest, differentiation of AML blasts into more mature myeloid cells, and induction of apoptosis.[1][2]



## **Quantitative Performance Data**

The following tables summarize the available quantitative data for **ML390** and Brequinar from various preclinical studies. Direct head-to-head comparisons in the same experimental settings are limited, and thus, data should be interpreted with consideration of the different study conditions.

Table 1: In Vitro Efficacy Against DHODH Enzyme and AML Cell Lines

| Compound  | Target                                      | IC50<br>(Enzymatic<br>Assay) | Cell Line                             | EC50/ED50<br>(Cell-Based<br>Assays) | Reference |
|-----------|---------------------------------------------|------------------------------|---------------------------------------|-------------------------------------|-----------|
| ML390     | Human<br>DHODH                              | Not explicitly reported      | Murine and<br>Human AML<br>cell lines | ~2 µM (ED50 for differentiation )   | [2]       |
| Brequinar | Human<br>DHODH                              | ~10 nM, ~20<br>nM, 1.8 nM    | ER-HoxA9,<br>U937, THP1               | ~1 µM (ED50 for differentiation )   | [1][2]    |
| THP1      | 265 nM<br>(EC50 for<br>differentiation<br>) | [3]                          |                                       |                                     |           |

Table 2: In Vivo Efficacy in AML Models



| Compound                        | Animal Model                         | Dosing<br>Regimen                                                       | Key Findings                                                               | Reference |
|---------------------------------|--------------------------------------|-------------------------------------------------------------------------|----------------------------------------------------------------------------|-----------|
| ML390                           | Not reported                         | Limited in vivo<br>use due to low<br>solubility and<br>bioavailability. | Brequinar was selected for in vivo studies in the primary discovery paper. | [2]       |
| Brequinar                       | Xenograft (THP-<br>1 cells)          | Not specified                                                           | Reduced tumor growth.                                                      |           |
| Syngeneic (MLL-<br>AF9 AML)     | Not specified                        | Reduced<br>leukemia burden<br>and increased<br>survival.                |                                                                            |           |
| Clinical Trial<br>(Phase 1b/2a) | Relapsed/Refract<br>ory AML patients | Trial stopped early due to lack of efficacy and recruitment challenges. | [4]                                                                        |           |

# **Experimental Protocols DHODH Enzymatic Assay**

The inhibitory activity of **ML390** and Brequinar against human DHODH can be determined using a spectrophotometric assay.[1][5]

- Reagents: Recombinant human DHODH enzyme, dihydroorotate (substrate), 2,6-dichloroindophenol (DCPIP) as an electron acceptor, and the test compounds (ML390 or Brequinar) at various concentrations.
- Procedure: The enzyme is incubated with the test compound for a specified period. The reaction is initiated by adding dihydroorotate.
- Measurement: The reduction of DCPIP is monitored by the decrease in absorbance at a specific wavelength (e.g., 600 nm).



 Analysis: The rate of reaction is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## **Cell Viability Assay (MTT Assay)**

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding: AML cell lines (e.g., THP-1, U937, MOLM-13) are seeded in 96-well plates at a predetermined density.
- Treatment: Cells are treated with various concentrations of ML390 or Brequinar for a specified duration (e.g., 72 hours).
- MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
- Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

### **Apoptosis Assay (Annexin V Staining)**

This flow cytometry-based assay is used to detect apoptosis.

- Cell Treatment: AML cells are treated with **ML390** or Brequinar for a specified time.
- Harvesting and Washing: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
- Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on



the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

- Flow Cytometry: The stained cells are analyzed by flow cytometry.
- Analysis: The percentage of cells in different populations (viable, early apoptotic, late apoptotic/necrotic) is quantified.

#### **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of ML390 and Brequinar in AML cells.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]



- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ML390 Versus Brequinar in AML Treatment: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609164#ml390-versus-brequinar-in-aml-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com